molecular formula C16H15N3OS B10812928 4-{5-Phenylthieno[2,3-d]pyrimidin-4-yl}morpholine

4-{5-Phenylthieno[2,3-d]pyrimidin-4-yl}morpholine

Cat. No.: B10812928
M. Wt: 297.4 g/mol
InChI Key: MTIPGLXPYIMUHL-UHFFFAOYSA-N
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Description

CL-319477 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in specific biochemical pathways and its potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CL-319477 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The process often starts with the preparation of a core structure, followed by functional group modifications to achieve the desired compound. Reaction conditions such as temperature, solvents, and catalysts are carefully optimized to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of CL-319477 is scaled up using large reactors and continuous flow systems. The process involves stringent quality control measures to maintain consistency and meet regulatory standards. Techniques such as preparative liquid chromatography are employed to purify the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: CL-319477 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in CL-319477 and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

CL-319477 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.

    Biology: CL-319477 is studied for its effects on cellular pathways and its potential as a biochemical probe.

    Medicine: The compound is investigated for its therapeutic potential in treating certain diseases, including its role as an inhibitor in specific biochemical pathways.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes .

Mechanism of Action

The mechanism of action of CL-319477 involves its interaction with specific molecular targets, leading to the modulation of biochemical pathways. The compound binds to target proteins or enzymes, altering their activity and affecting downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

    CL-319478: A closely related compound with similar structural features but different functional groups.

    CL-319479: Another analog with variations in its core structure, leading to different biological activities.

Comparison: CL-319477 is unique due to its specific binding affinity and selectivity for certain molecular targets. Compared to its analogs, it may exhibit higher potency or different pharmacokinetic properties, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine

InChI

InChI=1S/C16H15N3OS/c1-2-4-12(5-3-1)13-10-21-16-14(13)15(17-11-18-16)19-6-8-20-9-7-19/h1-5,10-11H,6-9H2

InChI Key

MTIPGLXPYIMUHL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4

Origin of Product

United States

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